1-Methyl-3-(trifluoromethoxy)benzene
Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
1-Methyl-3-(trifluoromethoxy)benzene is involved in the development of novel reagents and catalysts for organic synthesis. For instance, it has been used in the trifluoromethylation of arenes and heteroarenes, utilizing catalysts like methyltrioxorhenium for electrophilic aromatic substitution, highlighting its role in introducing trifluoromethyl groups to various substrates (E. Mejía & A. Togni, 2012). Additionally, benzyl ethers and esters synthesis has been facilitated by bench-stable pyridinium salts, demonstrating the chemical's versatility in forming protective groups or linking units in complex molecules (Kevin W. C. Poon & G. Dudley, 2006).
Material Science and Electrochemistry
In material science, 1-Methyl-3-(trifluoromethoxy)benzene contributes to the development of novel materials. Its derivatives are used in electropolymerization processes, resulting in conducting polymers with potential applications in electronics and energy storage (O. Schneider et al., 2005). These materials exhibit unique electrochemical properties, such as reversible doping/dedoping processes, showcasing their potential in creating smart materials and devices.
Supramolecular Chemistry
The compound also finds applications in supramolecular chemistry, where its derivatives form the backbone of complex architectures. This includes the synthesis of benzene-1,3,5-tricarboxamide derivatives, which are pivotal in the self-assembly of nanoscale structures due to their ability to form hydrogen bonds and π-π interactions, enabling the creation of well-defined supramolecular polymers and networks (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Advanced Catalysis
Furthermore, 1-Methyl-3-(trifluoromethoxy)benzene derivatives have been utilized in advanced catalysis, demonstrating their effectiveness in promoting reactions such as the synthesis of poly(para)phenylene via electropolymerization in ionic liquids. This process highlights the role of ionic liquids as solvents that can significantly enhance the efficiency and selectivity of polymerization reactions, leading to materials with potential applications in optoelectronics and molecular electronics (T. Carstens, S. Z. el Abedin, & F. Endres, 2008).
properties
IUPAC Name |
1-methyl-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXOOXIPSTAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382494 | |
Record name | 1-methyl-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(trifluoromethoxy)benzene | |
CAS RN |
705-44-2 | |
Record name | 1-methyl-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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